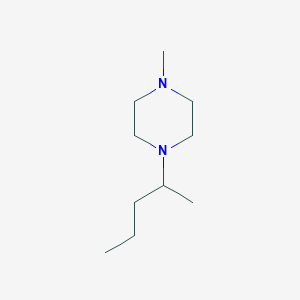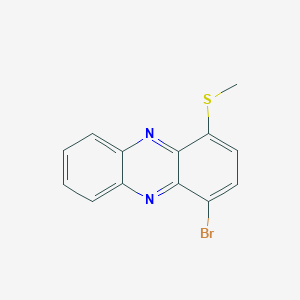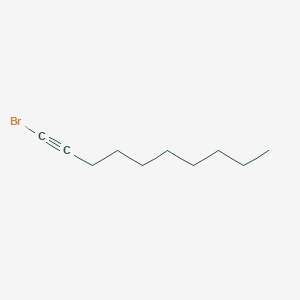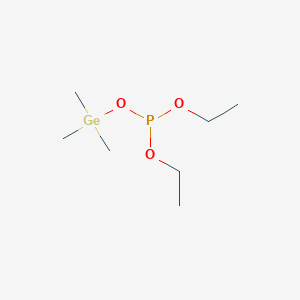
1-Methyl-4-(pentan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pentan-2-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by a methyl group at the 1-position and a pentan-2-yl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(pentan-2-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Reductive amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form the piperazine ring.
Nucleophilic substitution: This method involves the reaction of a halogenated compound with an amine to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(pentan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(pentan-2-yl)piperazine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pentan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological macromolecules, such as enzymes and receptors, leading to modulation of their activity . The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Similar structure but lacks the pentan-2-yl group.
4-(Pentan-2-yl)piperazine: Similar structure but lacks the methyl group.
1,4-Dimethylpiperazine: Similar structure but has two methyl groups instead of a methyl and a pentan-2-yl group.
Uniqueness
1-Methyl-4-(pentan-2-yl)piperazine is unique due to the presence of both a methyl group and a pentan-2-yl group on the piperazine ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other piperazine derivatives .
Properties
CAS No. |
58910-33-1 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-methyl-4-pentan-2-ylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-5-10(2)12-8-6-11(3)7-9-12/h10H,4-9H2,1-3H3 |
InChI Key |
HPJYPDPTQDIPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)


![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)




![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)

![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
